molecular formula C15H18O B14442011 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal CAS No. 75001-23-9

3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal

Cat. No.: B14442011
CAS No.: 75001-23-9
M. Wt: 214.30 g/mol
InChI Key: CONPHLHOIPVJAX-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a pentadienal chain with methyl and trimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal can be achieved through several synthetic routes. One common method involves the condensation of 2,4,6-trimethylbenzaldehyde with a suitable diene precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, its aromatic ring and conjugated dienal system may participate in various biochemical interactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trimethylphenyl group and a conjugated dienal system.

Properties

CAS No.

75001-23-9

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

3-methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal

InChI

InChI=1S/C15H18O/c1-11(7-8-16)5-6-15-13(3)9-12(2)10-14(15)4/h5-10H,1-4H3

InChI Key

CONPHLHOIPVJAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(=CC=O)C)C

Origin of Product

United States

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